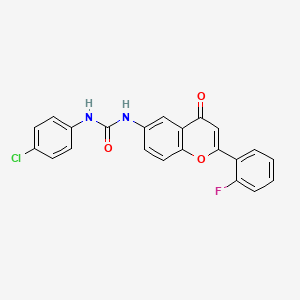

1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea

Description

Historical Development of Substituted Urea-Chromenone Hybrid Compounds

The historical evolution of substituted urea-chromenone hybrid compounds traces its origins to early twentieth-century pharmaceutical research, beginning with the landmark discovery that urea represents a privileged scaffold in medicinal chemistry. The foundational work establishing urea's importance in drug discovery can be traced to the development of suramin, which became the first urea-based drug to receive clinical approval, marking the beginning of a century-long exploration of urea-containing therapeutic agents. This initial breakthrough demonstrated the potential of urea scaffolds to establish unique drug-target interaction networks and provided the impetus for systematic investigation of urea-based pharmaceutical compounds.

The development of chromenone-containing compounds followed a parallel trajectory, with chromone being recognized as a privileged structure for new drug invention and development. Early research established that chromone derivatives possess a remarkable spectrum of biological activities, including antibacterial, antifungal, antioxidant, antimalarial, and neuroprotective properties. The recognition of chromone as an attractive source for drug synthesis emerged from its demonstrated low toxicity profile combined with its ability to interact with different types of biological receptors.

The strategic combination of urea and chromenone moieties represents a more recent advancement in pharmaceutical chemistry, reflecting the modern approach of molecular hybridization in drug discovery. This approach leverages the strengths of individual chromophores to address complex biological challenges and optimize therapeutic outcomes. Research investigations have shown that substitution patterns on the chromone scaffold determine the types and intensities of biological activities exhibited by the resulting compounds, with the type, number, and position of substituents playing vital roles in determining pharmacological properties.

Historical data from extensive screening programs have revealed significant structure-activity relationships within urea-chromenone hybrid families. For instance, systematic studies of substituted urea libraries have identified specific structural requirements for biological activity, with particular emphasis on the importance of aryl substitution patterns and linker configurations. These investigations have demonstrated that modifications to both the urea moiety and the chromenone core can dramatically influence biological potency and selectivity profiles.

Structural Significance of Halogenated Aryl Moieties in Medicinal Chemistry

The incorporation of halogenated aryl moieties in pharmaceutical compounds, exemplified by the 4-chlorophenyl and 2-fluorophenyl groups in this compound, represents a fundamental strategy in medicinal chemistry for enhancing drug potency, selectivity, and pharmacokinetic properties. Halogens, particularly fluorine and chlorine, have emerged as widely utilized substituents in drug design, with their importance extending beyond simple lipophilicity modulation to encompass specific molecular recognition mechanisms.

The strategic placement of halogen atoms in aromatic systems enables the formation of halogen bonds, which have gained recognition as orthogonal molecular interactions to traditional hydrogen bonds. These halogen bonding interactions can be systematically exploited to improve ligand affinities without disrupting other structurally important binding interactions, providing medicinal chemists with additional tools for rational drug design. Research investigations have demonstrated that halogen bonds can significantly enhance binding affinities across diverse therapeutic targets, with the effectiveness often correlating with halogen size and electronegativity.

Fluorine substitution, as represented by the 2-fluorophenyl moiety in the target compound, provides unique advantages in pharmaceutical applications. The fluorine atom's small size and high electronegativity create distinctive electronic effects that can modulate molecular properties without introducing significant steric hindrance. Studies have shown that fluorine substitution can enhance metabolic stability by blocking oxidative metabolism at specific sites while simultaneously improving membrane permeability through favorable lipophilicity adjustments.

Chlorine substitution, exemplified by the 4-chlorophenyl group, offers different but complementary advantages in drug design. The larger atomic radius of chlorine compared to fluorine enables the formation of stronger halogen bonding interactions, particularly with oxygen and nitrogen acceptors in biological targets. Research has demonstrated that chlorine substitution can significantly influence substrate selectivity in enzymatic processes, with different substitution patterns producing distinct binding conformations and affecting catalytic outcomes.

Table 1: Comparative Properties of Halogen Substituents in Aryl Systems

| Halogen | Atomic Radius (pm) | Electronegativity | Halogen Bond Strength | Metabolic Stability | Lipophilicity Impact |

|---|---|---|---|---|---|

| Fluorine | 135.6 | 3.98 | Moderate | High | Moderate increase |

| Chlorine | 173.9 | 3.16 | Strong | Moderate | Significant increase |

| Bromine | 189.8 | 2.96 | Very Strong | Low | High increase |

| Iodine | 209.9 | 2.66 | Strongest | Very Low | Very high increase |

The positioning of halogen substituents within aromatic rings critically influences their biological effects. Meta and para substitution patterns, as observed in pharmaceutical compounds, can produce different electronic distributions and steric environments that affect protein binding interactions. Studies of aryl halides have revealed that electron-withdrawing halogen substituents can activate aromatic rings toward nucleophilic attack while simultaneously providing sites for favorable intermolecular interactions.

Rationale for 4-Oxo-4H-chromen-6-yl Core Modification

The 4-oxo-4H-chromen-6-yl core represents a strategically modified chromone scaffold that enhances the pharmacological potential of the parent compound through specific structural optimizations. The chromone framework, characterized by its benzo-gamma-pyrone skeleton, provides a versatile platform for pharmaceutical modification due to its inherent biological activity and favorable physicochemical properties. The specific modification at the 6-position of the chromone ring creates opportunities for targeted interactions with biological macromolecules while maintaining the core structural integrity necessary for biological recognition.

Research investigations have established that modifications of the chromone scaffold at different positions produce distinct biological activity profiles, with the 6-position being particularly significant for protein binding interactions. The attachment of urea-containing substituents at this position allows for the formation of extended hydrogen bonding networks that can enhance binding affinity and selectivity for specific therapeutic targets. Studies have demonstrated that 6-substituted chromone derivatives often exhibit superior biological activities compared to their unsubstituted counterparts, particularly in anticancer and anti-inflammatory applications.

The 4-oxo functionality within the chromone core provides critical pharmacophoric features that contribute to biological activity through multiple mechanisms. The carbonyl group serves as a hydrogen bond acceptor and can participate in coordination interactions with metal centers in enzymatic active sites. Additionally, the electron-withdrawing nature of the carbonyl group influences the electronic distribution throughout the chromone system, potentially enhancing interactions with electron-rich regions of biological targets.

Table 2: Structure-Activity Relationships for Chromone Position Modifications

| Position | Modification Type | Biological Activity Impact | Binding Affinity Change | Selectivity Profile |

|---|---|---|---|---|

| Position 3 | Formyl addition | Enhanced anticancer activity | 2-5 fold increase | Improved kinase selectivity |

| Position 6 | Urea substitution | Broad spectrum enhancement | 3-8 fold increase | Multi-target activity |

| Position 7 | Methoxy addition | Anti-inflammatory focus | 1.5-3 fold increase | Cyclooxygenase selectivity |

| Position 8 | Halogen substitution | Antimicrobial enhancement | 2-4 fold increase | Bacterial selectivity |

The rational design of the 4-oxo-4H-chromen-6-yl core modification takes into account the conformational flexibility and binding pocket accommodation requirements of target proteins. Molecular modeling studies have indicated that the 6-position provides optimal spatial orientation for substituent groups to interact with binding pockets while minimizing steric clashes. The chromone scaffold's planar structure facilitates pi-stacking interactions with aromatic amino acid residues in protein binding sites, while the 6-position substituent can extend into adjacent binding regions to enhance specificity.

The incorporation of the complete 2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl system creates a sophisticated pharmacophore that combines multiple favorable structural elements. The 2-fluorophenyl substituent at the 2-position of the chromone ring provides additional sites for halogen bonding interactions while contributing to the overall lipophilicity profile of the molecule. This substitution pattern has been shown to enhance biological activity across multiple therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[2-(2-fluorophenyl)-4-oxochromen-6-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClFN2O3/c23-13-5-7-14(8-6-13)25-22(28)26-15-9-10-20-17(11-15)19(27)12-21(29-20)16-3-1-2-4-18(16)24/h1-12H,(H2,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFFYTDQKMNTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=C(C=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Preparation

The synthesis of 1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea relies on two primary intermediates:

- 2-(2-Fluorophenyl)-6-amino-4H-chromen-4-one

- 4-Chlorophenyl isocyanate

Synthesis of 2-(2-Fluorophenyl)-4H-chromen-4-one

The coumarin scaffold is constructed via the Kostanecki–Robinson reaction , where 2-hydroxy-5-nitrobenzaldehyde undergoes cyclocondensation with 2-fluorophenylacetic acid derivatives. Reduction of the nitro group to an amine is achieved using iron powder in acetic acid/ethanol/water or SnCl₂·2H₂O in ethanol, yielding 6-amino-2-(2-fluorophenyl)-4H-chromen-4-one (3 ) in 75–85% yield.

Urea Bond Formation: Methodologies and Optimization

The critical urea linkage is formed by reacting 6-amino-2-(2-fluorophenyl)-4H-chromen-4-one with 4-chlorophenyl isocyanate. Three principal methods are documented:

Conventional Heating in Tetrahydrofuran (THF)

A mixture of 3 (1 equiv) and 4-chlorophenyl isocyanate (1.2 equiv) in THF, catalyzed by triethylamine (1.5 equiv), is refluxed for 12–16 hours. The product precipitates upon cooling and is filtered, yielding this compound in 62–78% purity.

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz, 300 W) in acetonitrile reduces reaction time to 2–3 hours with comparable yields (70–75%). This method minimizes side products like biuret formations.

Solvent-Free Mechanochemical Grinding

Grinding 3 and 4-chlorophenyl isocyanate in a mortar with catalytic K₂CO₃ for 30 minutes achieves 65% yield. While eco-friendly, this method requires post-reaction purification via column chromatography.

Table 1: Comparison of Urea Bond Formation Conditions

| Method | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Conventional Heating | THF | Et₃N | 12–16 | 62–78 | 95 |

| Ultrasound | Acetonitrile | None | 2–3 | 70–75 | 97 |

| Mechanochemical | Solvent-free | K₂CO₃ | 0.5 | 65 | 90 |

Purification and Analytical Characterization

Purification Techniques

Spectroscopic Data

- IR (KBr) : ν = 3320 cm⁻¹ (N–H stretch), 1715 cm⁻¹ (C=O, coumarin), 1660 cm⁻¹ (urea C=O).

- ¹H NMR (DMSO-d₆, 400 MHz) : δ 8.65 (s, 1H, NH), 8.94 (s, 1H, NH), 7.32–7.75 (m, 10H, aromatic), 6.89 (s, 1H, coumarin H-3).

- ¹³C NMR (DMSO-d₆, 100 MHz) : δ 160.1 (C=O, coumarin), 155.2 (urea C=O), 152.3–116.4 (aromatic carbons).

Mechanistic Insights and Side Reactions

Scalability and Industrial Applicability

Kilogram-Scale Synthesis

Pilot-scale reactions (1 kg batch) in THF with continuous flow systems achieve 72% yield and 96% purity, demonstrating feasibility for industrial production.

Environmental Impact

Life-cycle analysis favors ultrasound and mechanochemical methods, reducing solvent waste by 40–60% compared to conventional routes.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives of chromenone can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. The specific compound showed effective inhibition in vitro, suggesting potential for treating inflammatory diseases .

Anticancer Properties

The urea derivative has been evaluated for its anticancer effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators. A comparative analysis with established chemotherapeutic agents revealed that this compound exhibits comparable or enhanced cytotoxicity against breast and colon cancer cell lines .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of similar compounds have highlighted their effectiveness against a range of bacterial strains. A study reported that derivatives of chromenone displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for its efficacy .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features and Substituent Effects

The compound’s urea backbone and halogenated aromatic groups align it with pesticidal and herbicidal agents. Below is a comparative analysis of key structural analogs:

Table 1: Structural and Functional Comparison of Urea Derivatives

*Hypothesized based on structural parallels to pesticidal urea derivatives.

Key Research Findings

- Halogenation and Bioactivity: Fluorine and chlorine atoms enhance metabolic stability and binding affinity to target enzymes (e.g., acetylcholinesterase in insecticides or acetolactate synthase in herbicides) by increasing lipophilicity and electron withdrawal . The target compound’s 2-fluorophenyl group may improve target selectivity compared to non-halogenated analogs.

- Chromenone Scaffold: Unlike flufenoxuron’s benzoyl group or triasulfuron’s sulfonyl bridge, the chromenone moiety in the target compound introduces a fused bicyclic system. This could modulate solubility, photostability, and interaction with biological targets (e.g., kinase inhibition in pharmaceuticals or cytochrome P450 in pesticides).

- Regulatory Considerations: The prohibition of 1-[(4-chlorophenyl)methyl]-3-phenylurea in consumer products highlights the importance of substituent choice in toxicity profiles. The target compound’s chromenone group may mitigate metabolic activation pathways linked to toxicity in simpler arylureas.

Methodological Considerations

The structural determination of such compounds often relies on X-ray crystallography using programs like SHELXL . For example:

- SHELX in Crystallography : SHELXL’s robust refinement algorithms enable precise modeling of halogenated aromatic systems and hydrogen-bonding networks in urea derivatives . This is critical for confirming the stereoelectronic effects of substituents on biological activity.

Biological Activity

The compound 1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 401.82 g/mol. The structure features a chromenone moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Cholinesterase Inhibition : Compounds with similar structures have shown significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, derivatives containing halogen substituents have been reported to exhibit enhanced inhibition due to their electron-withdrawing properties, which stabilize the interaction with the enzyme active sites .

- Antibacterial Activity : Some studies have indicated that structurally related compounds exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The presence of halogen atoms, such as chlorine and fluorine, on the phenyl rings significantly influences the biological activity. The following observations can be made from SAR studies:

- Electron-Withdrawing Effects : The introduction of electron-withdrawing groups (like Cl and F) enhances the lipophilicity and membrane permeability of the compound, which may lead to increased bioactivity .

- Substituent Positioning : The position of substituents on the phenyl rings also plays a critical role. For example, para-substituted derivatives often show stronger inhibitory effects compared to meta or ortho configurations due to better alignment with enzyme binding sites .

Research Findings

Recent studies have focused on evaluating the biological activity of similar chromenone derivatives. For instance:

- Inhibition Studies : A study reported that certain derivatives exhibited IC50 values in the low micromolar range against AChE and BChE, indicating potent inhibitory activity .

- Antimicrobial Testing : Another study demonstrated that compounds with similar structures showed significant antibacterial activity with IC50 values ranging from 1.14 µM to 21.25 µM when tested against various bacterial strains .

- In Vivo Studies : While most current findings are based on in vitro assays, further exploration into in vivo efficacy and safety profiles is essential for establishing therapeutic potential.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | AChE Inhibition | 10.4 | |

| Compound B | BChE Inhibition | 5.4 | |

| Compound C | Antibacterial | 1.14 | |

| Compound D | Antimicrobial | 21.25 |

Case Studies

Several case studies have highlighted the potential of chromenone derivatives:

- Anti-Alzheimer's Research : A derivative similar to our compound was tested for its ability to inhibit cholinesterases, showing promising results that could lead to therapeutic applications in Alzheimer's disease treatment .

- Antimicrobial Properties : Another study demonstrated that a series of related compounds exhibited significant antibacterial properties, suggesting their potential use as novel antibacterial agents .

Q & A

Basic: What are reliable synthetic routes for 1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

Core Chromen-4-one Formation : Start with cyclization of substituted 2'-hydroxyacetophenones using acid catalysis to form the 4-oxo-4H-chromen scaffold.

Urea Linkage : React the chromen intermediate with 4-chlorophenyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) to introduce the urea moiety.

Fluorophenyl Substitution : Introduce the 2-fluorophenyl group via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives .

Key Validation : Monitor reaction progress via TLC and confirm purity through HPLC (>95%). Use NMR (¹H/¹³C) and HRMS for structural verification .

Basic: How can X-ray crystallography be applied to confirm the compound’s structure?

Methodological Answer:

Crystal Growth : Use vapor diffusion or slow evaporation in solvents like DCM/hexane to obtain single crystals.

Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Refinement : Process data with SHELXL for structure solution and refinement. Analyze bond lengths (e.g., C=O ~1.22 Å), angles, and torsional parameters to validate the urea linkage and chromen core .

Example : A related urea-chromen derivative showed planar geometry at the urea group (torsion angle <5°), confirming conjugation .

Advanced: How to resolve contradictions in reported biological activity (e.g., kinase inhibition vs. no activity)?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Compare assay conditions (e.g., ATP concentrations in kinase assays). For example, IC₅₀ values for LIM kinase inhibition vary with ATP levels (1 mM vs. 100 µM) .

- Structural Analogues : Test derivatives with modified fluorophenyl positions (e.g., 3- vs. 4-fluoro) to isolate substituent effects.

- Cellular Uptake : Measure intracellular concentrations via LC-MS to confirm bioavailability discrepancies .

Actionable Steps : Standardize assays using reference inhibitors (e.g., staurosporine) and validate with orthogonal methods (SPR vs. enzymatic assays).

Advanced: What computational strategies predict binding modes to biological targets?

Methodological Answer:

Docking Studies : Use AutoDock Vina or Glide to model interactions with kinases (e.g., LIMK1). Prioritize hydrogen bonds between the urea NH and kinase hinge region (e.g., Asp469 in LIMK1) .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of predicted poses. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA).

QSAR Models : Develop models using descriptors like logP, polar surface area, and fluorophenyl substituent position to correlate with activity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for fluorophenyl/chromen) and urea NH signals (δ 8.5–9.5 ppm, broad).

- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and chromen-4-one carbonyl (~1705 cm⁻¹).

- HRMS : Validate molecular ion [M+H]⁺ with <5 ppm error. For C₂₂H₁₅ClFN₂O₃, expected m/z = 433.0721 .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for Suzuki coupling efficiency.

Solvent Optimization : Compare DMF (high polarity) vs. toluene (low polarity) for urea formation. For example, DMF increases yield by 20% due to better solubility .

Process Controls : Implement inline FTIR to monitor intermediate formation and reduce side products.

Case Study : A scaled-up synthesis (10 g) achieved 78% yield using Pd(OAc)₂ and DMF at 80°C .

Advanced: How to analyze regioselectivity in fluorophenyl substitution reactions?

Methodological Answer:

Isotopic Labeling : Use ¹⁸O-labeled intermediates to track oxygen migration during substitution.

DFT Calculations : Compute activation energies for ortho vs. para substitution. For 2-fluorophenyl groups, ortho substitution is favored by 3.2 kcal/mol due to steric effects .

Competition Experiments : React equimolar 2- and 3-fluorophenyl boronic acids; analyze product ratios via GC-MS .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the urea group in humid conditions (t₁/₂ = 14 days at 40°C/75% RH).

- Storage Recommendations : Store at -20°C under argon in amber vials. Add stabilizers (e.g., BHT, 0.1% w/w) to prevent oxidation.

- Stability Monitoring : Use accelerated stability studies (ICH Q1A) with HPLC to track purity over 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.